5-Methyl-2-pentyloxypyridine-3-boronic acid
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Overview
Description
5-Methyl-2-pentyloxypyridine-3-boronic acid: is an organoboron compound with the molecular formula C11H18BNO3 and a molecular weight of 223.08 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Scientific Research Applications
5-Methyl-2-pentyloxypyridine-3-boronic acid has a wide range of applications in scientific research, including:
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of advanced materials and specialty chemicals.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Mode of Action
In the context of SM cross-coupling reactions, the 5-Methyl-2-pentyloxypyridine-3-boronic acid would interact with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The reaction conditions for SM cross-coupling are generally mild and tolerant of various functional groups .
Biochemical Pathways
In the broader context of sm cross-coupling reactions, the compound would be involved in the formation of carbon-carbon bonds . This could potentially affect various biochemical pathways depending on the specific context of the reaction.
Pharmacokinetics
Boronic acids, in general, are known for their stability and environmental benignity . These properties could potentially influence the compound’s bioavailability.
Result of Action
The molecular and cellular effects of this compound would largely depend on the specific context of its use. In the context of SM cross-coupling reactions, the compound would facilitate the formation of carbon-carbon bonds . This could potentially lead to the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-pentyloxypyridine-3-boronic acid typically involves the reaction of 5-Methyl-2-pentyloxypyridine with a boron-containing reagent under controlled conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, which facilitates the formation of the boronic acid group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-pentyloxypyridine-3-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed:
Oxidation: Boronic esters and other boron-containing compounds.
Reduction: Various reduced derivatives of the original compound.
Substitution: Coupled products formed through Suzuki-Miyaura reactions.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 2-Thiopheneboronic acid
Comparison: 5-Methyl-2-pentyloxypyridine-3-boronic acid is unique due to its specific structure, which includes a pyridine ring substituted with a boronic acid group and a pentyloxy side chain. This structure imparts distinct reactivity and properties compared to other boronic acids, making it particularly useful in certain synthetic applications .
Properties
IUPAC Name |
(5-methyl-2-pentoxypyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO3/c1-3-4-5-6-16-11-10(12(14)15)7-9(2)8-13-11/h7-8,14-15H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGSYYPDJUWYGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OCCCCC)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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